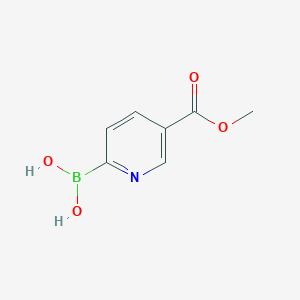

5-(Methoxycarbonyl)pyridine-2-boronic acid

Description

Significance of Boronic Acids in Modern Organic Chemistry

Boronic acids and their derivatives have become indispensable tools in modern organic synthesis. nbinno.comboronmolecular.com Their prominence is largely due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. boronmolecular.comresearchgate.netnbinno.com This reaction's versatility, mild conditions, and tolerance of a wide array of functional groups have revolutionized the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials. boronmolecular.comthieme-connect.com

Beyond the Suzuki reaction, boronic acids participate in a variety of other critical transformations, including the Chan-Lam and Liebeskind-Srogl couplings for forming carbon-heteroatom bonds. researchgate.net They are generally stable, often crystalline solids with relatively low toxicity, which aligns with the principles of "green chemistry". boronmolecular.comnih.gov Furthermore, the unique ability of the boronic acid moiety to form reversible covalent bonds with diols, amino acids, and other Lewis bases has led to their application in chemical sensors, molecular recognition systems, and drug delivery platforms. boronmolecular.commolecularcloud.orgmdpi.com

Unique Reactivity Profile of Pyridine-Substituted Boronic Acids

The incorporation of a pyridine (B92270) ring introduces a unique set of properties and challenges to the reactivity of boronic acids. The nitrogen atom within the pyridine ring imparts Lewis basicity, which can influence the catalytic cycle of transition-metal-catalyzed reactions, sometimes by coordinating to and deactivating the metal center. nih.govresearchgate.net The stability and reactivity of pyridine boronic acids are highly dependent on the position of the boronic acid group relative to the nitrogen atom. arkat-usa.org

3- and 4-Pyridinylboronic Acids: These isomers generally exhibit good stability and are widely used in synthesis. arkat-usa.org

2-Pyridinylboronic Acids: These isomers are notoriously capricious. researchgate.net They are often unstable and prone to rapid protodeboronation (cleavage of the C-B bond by a proton source), which complicates their storage and use. nih.gov Their participation in Suzuki-Miyaura couplings can be sluggish due to slow transmetalation rates. nih.gov

The amphoteric nature of some pyridine boronic acids allows them to form zwitterionic pyridinium (B92312) boronates in aqueous or protic media, which can affect their solubility and ease of isolation. thieme-connect.com Researchers have developed various strategies to overcome the instability of 2-pyridyl derivatives, such as their conversion to more stable boronate esters (e.g., pinacol (B44631) or N-phenyldiethanolamine esters) or the development of highly active catalyst systems specifically designed for these challenging substrates. nih.govresearchgate.net

Overview of 5-(Methoxycarbonyl)pyridine-2-boronic acid as a Synthetic Building Block

5-(Methoxycarbonyl)pyridine-2-boronic acid is a specialized reagent that serves as a valuable building block in organic synthesis. It provides chemists with a means to introduce the 5-(methoxycarbonyl)pyridin-2-yl fragment into a target molecule, typically via a cross-coupling reaction.

This compound possesses the characteristic features of a 2-pyridinylboronic acid, including the potential for instability and challenging reactivity. However, the presence of the electron-withdrawing methoxycarbonyl group at the 5-position can modulate the electronic properties of the pyridine ring, potentially influencing its reactivity in coupling reactions. It is classified as a heterocyclic and organoboron building block, highlighting its role in constructing more complex molecular frameworks. bldpharm.com

Physicochemical Properties of 5-(Methoxycarbonyl)pyridine-2-boronic acid

| Property | Value |

| CAS Number | 1174501-32-6 bldpharm.com |

| Molecular Formula | C₇H₈BNO₄ bldpharm.com |

| Molecular Weight | 180.95 g/mol bldpharm.com |

| Appearance | Solid cymitquimica.com |

| Purity | Typically ≥98% cymitquimica.com |

This table is based on data from chemical suppliers and may vary.

Research Landscape and Emerging Applications of Heteroaromatic Boronic Acids

The field of heteroaromatic boronic acids is dynamic and expanding far beyond its initial applications. While their role in Suzuki-Miyaura coupling remains central, new frontiers in medicinal chemistry, materials science, and chemical biology are continually being explored. thieme-connect.com

In medicinal chemistry, the boronic acid functional group itself is recognized as a pharmacophore. The approval of the boronic acid-containing drug Bortezomib for cancer therapy has spurred immense interest in these compounds as therapeutic agents. nih.govrsc.org Heterocyclic boronic acids are key intermediates in the synthesis of numerous drug candidates and biologically active probes. chemicalbook.comnih.gov

Emerging applications leverage the unique chemical properties of the boronic acid moiety. These include:

Bioconjugation: The ability to form reversible bonds is being exploited to create stimuli-responsive bioconjugates for targeted drug delivery and diagnostics. rsc.org

Materials Science: Heteroaromatic boronic acids are used to construct porous hybrid materials for advanced applications, such as the selective depletion of highly abundant proteins in plasma samples to facilitate proteomic analysis. nih.gov They are also building blocks for covalent organic frameworks (COFs) and materials for organic electronics. nbinno.comrsc.org

Advanced Synthesis: A significant area of research focuses on overcoming the inherent challenges of using unstable heteroaromatic boronic acids. This includes the development of novel, highly active catalyst systems and the design of more stable boronate ester protecting groups to improve the efficiency and scope of cross-coupling reactions involving these valuable reagents. nih.govresearchgate.netresearchgate.net

Propriétés

IUPAC Name |

(5-methoxycarbonylpyridin-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO4/c1-13-7(10)5-2-3-6(8(11)12)9-4-5/h2-4,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGIWASZBVWWROK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(C=C1)C(=O)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methoxycarbonyl Pyridine 2 Boronic Acid

Direct Boronylation Strategies

Direct borylation methods introduce the boronic acid moiety onto a pyridine (B92270) ring that already contains the methoxycarbonyl group. These strategies are often favored for their atom economy and convergent nature.

Directed ortho-Metalation and Transmetalation Approaches

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org The strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org For pyridine derivatives, this approach can be complicated by the competitive nucleophilic addition of the organolithium reagent to the C=N bond of the pyridine ring. clockss.org To circumvent this, hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed at low temperatures. clockss.org

While the ester group can act as a DMG, its reactivity towards nucleophilic attack by organolithiums presents a significant challenge. However, in principle, the directed lithiation of a pyridine-3-carboxylate ester, such as methyl nicotinate (B505614), at the 2-position could be envisioned. The resulting aryllithium intermediate would then be quenched with a suitable boron electrophile, like triisopropyl borate (B1201080), followed by hydrolysis to yield the desired boronic acid. The regioselectivity of lithiation on the pyridine ring is influenced by the position of the directing group. For a substituent at the 3-position, lithiation can be directed to either the 2- or 4-position, depending on the specific directing group and reaction conditions. uwindsor.ca

A general representation of the DoM approach is outlined below:

| Step | Reaction | Reagents and Conditions |

| 1 | Directed Lithiation | Pyridine-3-carboxylate ester, Hindered lithium base (e.g., LDA, LTMP), Anhydrous THF, Low temperature (-78 °C) |

| 2 | Borylation | Trialkyl borate (e.g., B(Oi-Pr)₃) |

| 3 | Hydrolysis | Aqueous acid |

This table represents a generalized DoM strategy; specific conditions for methyl nicotinate would require experimental optimization.

C-H Borylation Methodologies

Transition metal-catalyzed C-H borylation has emerged as a highly efficient and atom-economical method for the synthesis of organoboron compounds. rsc.org Iridium-catalyzed C-H borylation, in particular, has been successfully applied to a wide range of heterocyclic compounds, including pyridines. researchgate.netrsc.org These reactions typically employ an iridium catalyst, often in conjunction with a bipyridine ligand, and a boron source such as bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin). researchgate.net

The regioselectivity of iridium-catalyzed C-H borylation is predominantly governed by steric factors. madridge.org In the case of a 3-substituted pyridine like methyl nicotinate, borylation is expected to occur at the less sterically hindered positions, primarily C-4 and C-6, and to a lesser extent, C-2. The presence of a substituent at the 2-position can overcome catalyst inhibition caused by the coordination of the pyridine nitrogen to the iridium center. rsc.org Furthermore, several functional groups, including esters, are generally well-tolerated under these reaction conditions. acs.orgnih.govdigitellinc.com

A representative iridium-catalyzed C-H borylation reaction is shown below:

| Catalyst System | Boron Source | Solvent | Temperature | Potential Products |

| [Ir(cod)Cl]₂ / dtbpy | B₂pin₂ | Cyclooctane | 80-100 °C | Mixture of 2-, 4-, and 6-borylated isomers |

This table illustrates a typical Iridium-catalyzed C-H borylation; dtbpy is 4,4'-di-tert-butyl-2,2'-bipyridine. The product distribution would be determined by the relative steric and electronic effects of the methoxycarbonyl group.

Rhodium- and ruthenium-based catalysts have also been explored for C-H borylation reactions, each offering unique reactivity and selectivity profiles. nih.govnih.gov While iridium catalysts are most common for arene borylation, rhodium catalysts have also shown efficacy. nih.govescholarship.org

Palladium-Catalyzed Boronylation of Halopyridines

The palladium-catalyzed Miyaura borylation is a cornerstone of modern organic synthesis, providing a reliable route to aryl and heteroaryl boronic esters from their corresponding halides or triflates. beilstein-journals.org This methodology can be readily applied to the synthesis of 5-(methoxycarbonyl)pyridine-2-boronic acid pinacol (B44631) ester from a suitable halogenated precursor, such as methyl 2-chloro- or 2-bromonicotinate.

The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, a base, and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B₂pin₂). nih.govnih.gov A variety of palladium sources and ligands can be employed, with catalyst systems tailored to the specific halide substrate. For instance, more active catalyst systems are generally required for the borylation of aryl chlorides compared to bromides or iodides. nih.gov Mechanochemical, solvent-free conditions have also been developed for this transformation, offering a more sustainable approach. beilstein-journals.org

A typical palladium-catalyzed borylation is depicted in the following table:

| Substrate | Catalyst | Ligand | Base | Boron Source | Solvent | Yield |

| Methyl 2-bromonicotinate | Pd(OAc)₂ | SPhos | KOAc | B₂pin₂ | Dioxane | High |

| Methyl 2-chloronicotinate | Pd₂(dba)₃ | XPhos | K₃PO₄ | B₂pin₂ | Toluene | Good to High |

This table provides illustrative examples of palladium-catalyzed borylation reactions. The specific yield and optimal conditions may vary.

Precursor Synthesis and Derivatization Routes

An alternative to direct borylation involves the synthesis of a functionalized pyridine precursor that is subsequently converted to the target boronic acid. This approach can offer advantages in terms of regiochemical control.

Synthesis of Halogenated Pyridine Precursors

The preparation of halogenated pyridine precursors, such as methyl 2-chloro-5-pyridinecarboxylate or methyl 2-bromo-5-pyridinecarboxylate, is a critical step in the precursor-based approach. These compounds can be synthesized through various methods.

For example, 2-chloro-5-methylpyridine (B98176) can be prepared from 3-methylpyridine (B133936) via N-oxidation followed by chlorination with reagents like phosphorus oxychloride (POCl₃). justia.comepo.org Subsequent oxidation of the methyl group to a carboxylic acid and esterification would yield the desired precursor. Another route involves the synthesis of 2-chloro-5-methylpyridine from acyclic precursors through a series of condensation, amination, halogenation, and dehydrohalogenation steps. google.com

The synthesis of 5-bromo-2-methylpyridine (B113479) can be achieved by the bromination of 2-methylpyridine. guidechem.com A multi-step synthesis starting from 5-nitro-2-chloropyridine has also been reported, involving condensation with diethyl malonate, decarboxylation, reduction of the nitro group, and a Sandmeyer-type reaction. google.com

A general overview of the synthesis of a 2-halo-5-substituted pyridine is presented below:

| Starting Material | Key Steps | Product |

| 3-Methylpyridine | N-oxidation, Chlorination | 2-Chloro-5-methylpyridine |

| 2-Methylpyridine | Bromination | 5-Bromo-2-methylpyridine |

| 5-Nitro-2-chloropyridine | Condensation, Decarboxylation, Reduction, Diazotization, Bromination | 5-Bromo-2-methylpyridine |

This table outlines synthetic pathways to key halogenated pyridine intermediates.

Esterification of Pyridinecarboxylic Acid Derivatives

The final step in a precursor-based synthesis, or a potential derivatization of a borylated carboxylic acid, is esterification. The Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This method is an equilibrium process, and often the alcohol is used as the solvent to drive the reaction to completion. masterorganicchemistry.com

The esterification of pyridinecarboxylic acids can be achieved under these standard conditions. masterorganicchemistry.com For instance, nicotinic acid can be converted to methyl nicotinate. In cases where the boronic acid moiety is already present, milder esterification conditions might be necessary to avoid degradation of the C-B bond. Alternative methods, such as using diazomethane (B1218177) or employing coupling reagents like EDCI in the presence of an alcohol, can be utilized. organic-chemistry.org

The following table summarizes common esterification methods applicable to pyridinecarboxylic acids:

| Method | Reagents | Conditions | Notes |

| Fischer Esterification | Methanol (B129727), H₂SO₄ (catalyst) | Reflux | Equilibrium reaction, methanol often used as solvent. masterorganicchemistry.com |

| Diazomethane | CH₂N₂ | Ether, Room Temperature | High yielding but diazomethane is toxic and explosive. |

| Carbodiimide Coupling | Methanol, EDCI, DMAP (catalyst) | CH₂Cl₂, Room Temperature | Milder conditions, suitable for sensitive substrates. |

This table presents various esterification methods. The choice of method depends on the specific substrate and its functional group tolerance.

Optimization of Reaction Conditions for High Purity and Yield

The successful synthesis of 5-(Methoxycarbonyl)pyridine-2-boronic acid hinges on the careful control of reaction conditions to maximize product formation while minimizing side reactions, such as debromination or competing coupling reactions. organic-chemistry.orgresearchgate.net Optimization studies typically focus on screening catalysts, ligands, bases, solvents, and temperature to find the ideal balance for the specific substrate, which contains a potentially sensitive ester functional group. nih.govnih.gov

Some first-generation borylation reactions utilized solvents such as n-hexane and benzene; however, these are now largely avoided due to neurotoxicity and carcinogenicity, respectively. acsgcipr.org Modern approaches favor safer alternatives like 2-Methyl THF over THF. acsgcipr.org Furthermore, the addition of co-solvents, particularly water, can be beneficial. In the Suzuki-Miyaura coupling of Pyridine-2-sulfonyl fluoride (B91410) with boronic esters, the addition of 20% water to dioxane was found to improve reaction outcomes. nih.gov In some cases, reactions can be performed in water using surfactants like TPGS-750-M, which enables borylation of aryl bromides at room temperature. nih.gov

Table 1: Effect of Different Solvents on the Yield of a Model Photocatalytic Coupling Reaction between Pyridin-2-amine and Phenylboronic Acid This table illustrates the significant impact of solvent choice on product yield in a pyridine functionalization reaction, a principle directly applicable to optimizing the synthesis of 5-(Methoxycarbonyl)pyridine-2-boronic acid.

| Entry | Solvent | Yield (%) |

| 1 | H₂O | Trace |

| 2 | CHCl₃ | 15 |

| 3 | Ethyl Lactate | 27 |

| 4 | DMF | 49 |

| 5 | Ethanol (B145695) | 70 |

| 6 | Acetonitrile | 75 |

| 7 | Methanol | 95 |

| Data sourced from a study on a related pyridine functionalization. sci-hub.se |

Ligands play a central role in transition-metal-catalyzed borylation by stabilizing the metal center, enhancing its catalytic activity, and directing the selectivity of the reaction. acs.org The lack of a suitable ligand can hamper the development of practical C-H functionalization transformations. acs.org In palladium-catalyzed Miyaura borylation, electron-rich, bulky phosphine ligands are often essential for achieving high conversion and yield. nih.gov For the borylation of aryl (pseudo)halides, a screening of ligands demonstrated that XPhos was optimal, leading to a 93% yield of the desired boronic ester under optimized conditions. nih.gov The choice of ligand is also crucial for preventing side reactions, such as aryl-aryl exchange from the phosphine ligand itself, which can be minimized by selecting the appropriate ligand for the given substrate. researchgate.net

In the context of iridium-catalyzed C-H borylation of pyridines, the nitrogen lone pair can coordinate to the iridium center, leading to catalyst inhibition. researchgate.networktribe.com This challenge can be overcome through the strategic use of ligands, such as 4,4'-di-tert-butyl-2,2'-dipyridyl (dtbpy), which modulate the electronic properties and steric environment of the catalyst to favor the desired C-H activation pathway over catalyst deactivation. researchgate.net

Table 2: Influence of Ligand and Palladium Precatalyst on the Yield of a Model Borylation Reaction This table showcases how the selection of the palladium source and, most critically, the phosphine ligand, dictates the efficiency of the borylation of an aryl bromide. This optimization is key for the synthesis of heteroaryl boronates.

| Entry | Palladium Source | Ligand | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | 25 |

| 2 | Pd(OAc)₂ | PCy₃ | 42 |

| 3 | Pd(OAc)₂ | SPhos | 75 |

| 4 | Pd-μ-OMs Dimer | XPhos | 93 |

| 5 | Pd(OAc)₂ | XPhos | 89 |

| 6 | Pd-μ-Cl Dimer | XPhos | 85 |

| Data adapted from a study on palladium-catalyzed borylation of aryl (pseudo)halides. nih.gov |

Temperature is a fundamental parameter in synthetic optimization. Elevated temperatures generally increase reaction rates but can also promote undesired side reactions or lead to the decomposition of thermally sensitive substrates or products, an important consideration for the ester moiety in 5-(Methoxycarbonyl)pyridine-2-boronic acid. researchgate.net Many borylation procedures are conducted at elevated temperatures, often in the range of 80–120 °C, to drive the reaction to completion. nih.govnih.govacs.org For example, a protocol for iridium-catalyzed C-H borylation involved heating the reaction mixture in an oil bath at 80 °C. acs.org

However, a major goal of reaction optimization is to develop methods that proceed under milder conditions. The development of highly active catalyst systems has enabled some Miyaura borylations to be performed at room temperature, which improves the functional group tolerance and energy efficiency of the process. nih.govorganic-chemistry.org In some synthetic routes, such as those involving initial metallation at very low temperatures, a carefully controlled temperature gradient is employed, starting as low as -70 °C and slowly warming to 0 °C. google.com

While pressure is less commonly a variable in standard borylation reactions, it can be a critical factor in related synthetic transformations. For instance, in carbonylative Suzuki cross-coupling reactions, which also utilize palladium catalysts, both the temperature and the pressure of carbon monoxide (CO) gas are known to heavily influence the rate and selectivity of the reaction. researchgate.net

Green Chemistry Approaches in 5-(Methoxycarbonyl)pyridine-2-boronic Acid Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact and improve safety and efficiency. nih.gov The synthesis of pyridine derivatives, including 5-(Methoxycarbonyl)pyridine-2-boronic acid, can benefit significantly from these approaches. researchgate.net

One of the most effective green strategies is the use of catalyst-based, solvent-free reactions. rasayanjournal.co.in Iridium-catalyzed C-H borylation is a prime example of a "highly atom-economical green chemistry approach" that can often be performed neatly, without any solvent, thereby eliminating a major source of chemical waste. acs.orgnih.gov This method is compatible with various functional groups, including esters. nih.govnih.gov

The selection of environmentally benign solvents is another key aspect of green chemistry. acsgcipr.org When a solvent is necessary, greener options such as ethanol or water are preferred over hazardous ones. nih.govnih.gov Ethanol is considered a green solvent due to its low toxicity and good degradability. nih.gov The development of borylation reactions that proceed in water at room temperature represents a significant advancement in sustainable chemistry. nih.gov

Furthermore, green chemistry emphasizes maximizing atom economy through methods like multicomponent reactions (MCRs) and one-pot tandem processes. nih.gov A one-pot, two-step borylation/Suzuki-Miyaura coupling allows for the synthesis of complex biaryl compounds without isolating the intermediate boronic ester, which simplifies the procedure, reduces waste, and saves time and resources. nih.govrsc.org The use of microwave irradiation is another green technique that can dramatically shorten reaction times and increase yields compared to conventional heating. nih.gov

Reactivity and Reaction Scope of 5 Methoxycarbonyl Pyridine 2 Boronic Acid

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in modern organic synthesis, and 5-(Methoxycarbonyl)pyridine-2-boronic acid is a prominent substrate in this class of reactions. Its utility is most pronounced in palladium- and nickel-catalyzed processes.

The Suzuki-Miyaura coupling is the most significant reaction involving 5-(Methoxycarbonyl)pyridine-2-boronic acid. This reaction forms a carbon-carbon bond between the pyridine (B92270) ring and various aryl or heteroaryl partners. The reaction's efficiency and functional group tolerance make it a cornerstone for the synthesis of complex biaryl systems.

Palladium catalysts are the most extensively used for the Suzuki-Miyaura coupling of pyridine-2-boronic acids with aryl halides. nih.gov The reaction typically involves a palladium(0) species, which is generated in situ from a palladium(II) precatalyst. The choice of ligands, bases, and solvents is crucial for achieving high yields and preventing side reactions like protodeboronation. A general scheme for this reaction involves the coupling of an aryl halide with the boronic acid in the presence of a palladium catalyst and a base.

Research has demonstrated that various palladium sources can be effective. For instance, bis(triphenylphosphine)palladium (B8599230) dichloride is a commonly used catalyst. acs.org The reaction conditions often require heating in a solvent such as 1,4-dioxane (B91453) with an aqueous base like sodium carbonate. acs.org The versatility of this method allows for the synthesis of a wide array of substituted bipyridines, which are important structural motifs in medicinal chemistry.

A representative set of conditions and outcomes for the palladium-catalyzed Suzuki-Miyaura coupling of pyridine boronic acids with aryl halides is presented below.

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | 2-chloro-m-xylene | Pd₂(dba)₃/P(t-Bu)₃ (1.5) | K₃PO₄ | Toluene | 12 | 81 |

| 2 | 2-chloropyridine | Pd(OAc)₂/PCy₃ (2) | K₃PO₄ | Toluene | 12 | >95 |

| 3 | 3-bromopyridine | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME | 12 | 88 |

| 4 | 4-iodoanisole | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O | 8 | 92 |

This table presents illustrative data based on typical Suzuki-Miyaura reactions of pyridine boronic acids and may not represent reactions with 5-(Methoxycarbonyl)pyridine-2-boronic acid specifically.

While palladium catalysts are prevalent, nickel-based systems have emerged as a cost-effective and highly reactive alternative for Suzuki-Miyaura couplings. Nickel catalysts can be particularly effective for the coupling of challenging substrates, including heteroaryl chlorides. The development of nickel catalysis has expanded the scope of cross-coupling reactions, offering unique reactivity profiles. acs.org For instance, nickel catalysts have been shown to be effective in the cross-coupling of aryl boronic acids with various electrophiles, including those derived from C-O and C-N bond activation. udel.edu

The use of nickel catalysts often allows for milder reaction conditions and can be advantageous for large-scale syntheses due to the lower cost of nickel compared to palladium. acs.org However, the sensitivity of nickel catalysts to air and moisture can necessitate more stringent reaction setups. The choice of ligand is also critical for achieving high efficiency in nickel-catalyzed couplings.

| Entry | Coupling Partner 1 | Coupling Partner 2 | Nickel Catalyst | Ligand | Conditions | Yield (%) |

| 1 | Aryl Boronic Acid | Chromene Acetal | Ni(cod)₂ | PPh₂ | Base-free | 51-97 |

| 2 | Amino Acid-derived Pyridinium (B92312) Salt | Aryl Boroxine (B1236090) | Ni(OTf)₂ | BiOx | K₃PO₄, 80 °C | up to 99 |

| 3 | Alkylpyridinium Salt | Aryl Bromide | NiBr₂·diglyme | dtbbpy | Mn, 25 °C | up to 98 |

This table showcases the versatility of nickel catalysis in various cross-coupling reactions, illustrating the potential for its application with heteroaryl boronic acids.

The performance of both palladium and nickel catalysts in Suzuki-Miyaura reactions is heavily dependent on the nature of the supporting ligand. For the coupling of heteroaryl boronic acids, which can be challenging substrates due to potential catalyst inhibition by the heteroatom, the development of specialized ligands has been crucial. nih.gov

For palladium-catalyzed reactions, bulky, electron-rich phosphine (B1218219) ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) have proven to be highly effective. acs.org These ligands promote the formation of the active monoligated palladium(0) species, which is essential for the efficient oxidative addition of aryl chlorides. Buchwald and Fu have pioneered the development of biaryl phosphine ligands (e.g., SPhos, XPhos) that exhibit excellent performance in the coupling of a wide range of substrates, including heteroaryl boronic acids. nih.gov

In nickel catalysis, ligands also play a central role in modulating the reactivity and stability of the catalytic species. nih.gov For example, in the decarbonylative cross-coupling of aromatic esters with arylboronic acids, the choice of ligand was found to be critical for the reaction's success. nih.gov Similarly, in cross-electrophile coupling reactions, bipyridine-type ligands (e.g., dtbbpy) are often employed to facilitate the desired reactivity. acs.org

The palladium-catalyzed Suzuki-Miyaura coupling of 5-(Methoxycarbonyl)pyridine-2-boronic acid is generally tolerant of a wide range of functional groups on the aryl halide coupling partner. Both electron-rich and electron-deficient aryl halides can be used successfully. However, sterically hindered aryl halides can sometimes lead to lower yields.

A significant limitation in the Suzuki-Miyaura coupling of some heteroaryl boronic acids is their propensity to undergo protodeboronation, especially under basic reaction conditions. nih.gov This side reaction can be particularly problematic for 2-heteroaryl boronic acids. nih.gov The development of highly active catalysts that allow for rapid coupling at lower temperatures has been a key strategy to overcome this limitation. nih.gov Additionally, the presence of certain functional groups on the boronic acid or the coupling partner can sometimes interfere with the catalytic cycle, necessitating careful optimization of the reaction conditions. For instance, substrates with exposed Lewis basic nitrogens can sometimes exhibit reduced reactivity in nickel-catalyzed couplings. organic-chemistry.org

The direct Sonogashira coupling of boronic acids with terminal alkynes is not a standard transformation. The Sonogashira reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide. Therefore, to utilize 5-(Methoxycarbonyl)pyridine-2-boronic acid in a Sonogashira-type reaction, it must first be converted into a suitable halide, typically an iodide or bromide.

This two-step sequence involves:

Halogenation of the boronic acid: The boronic acid can be converted to the corresponding 2-halopyridine derivative. For example, treatment with N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) can yield the corresponding 2-iodo- or 2-bromo-5-(methoxycarbonyl)pyridine.

Sonogashira coupling: The resulting 2-halopyridine can then be subjected to standard Sonogashira coupling conditions with a terminal alkyne, a palladium catalyst, a copper(I) co-catalyst, and a base.

This indirect approach allows for the introduction of an alkyne moiety at the 2-position of the pyridine ring, expanding the synthetic utility of the parent boronic acid.

Heck Reaction (Indirect through derivatization)

The direct use of pyridylboronic acids in Heck reactions is not a standard transformation. Instead, a more common and effective strategy involves the derivatization of the boronic acid into a more suitable coupling partner, such as an organohalide. For 5-(methoxycarbonyl)pyridine-2-boronic acid, this would typically involve converting the boronic acid moiety into a halide (e.g., a bromo or iodo group) to generate methyl 6-halopyridine-3-carboxylate. This resulting pyridyl halide can then readily participate in a palladium-catalyzed Heck reaction with an alkene.

This two-step sequence leverages the stability and accessibility of the boronic acid as a synthetic precursor to the less stable but more reactive halide. The process allows for the regioselective introduction of the pyridine scaffold onto an olefinic substrate, a key bond construction in the synthesis of numerous complex molecules.

Negishi Coupling (Indirect through derivatization)

Similar to the Heck reaction, the participation of 5-(methoxycarbonyl)pyridine-2-boronic acid in Negishi coupling is typically achieved indirectly. The standard approach involves converting the boronic acid to a pyridyl halide, such as methyl 6-chloropyridine-3-carboxylate or the corresponding bromide. This halide can then undergo a classic Negishi coupling with an organozinc reagent. orgsyn.org

Alternatively, the boronic acid can be used to prepare a pyridylzinc reagent. This transmetalation from boron to zinc creates the active nucleophile for the Negishi coupling. orgsyn.org This strategy is particularly useful for creating bipyridine structures, which are prevalent in ligand design and materials science. orgsyn.org The choice of palladium catalyst and phosphine ligand is crucial for achieving high yields and preventing unwanted side reactions. orgsyn.org

Kumada Coupling (Indirect through derivatization)

The Kumada coupling, which pairs an organomagnesium (Grignard) reagent with an organohalide, also relies on the derivatization of 5-(methoxycarbonyl)pyridine-2-boronic acid. The boronic acid is first converted into a pyridyl halide. This halide then serves as the electrophilic partner in the Kumada reaction, coupling with a Grignard reagent in the presence of a palladium or nickel catalyst. This method provides a powerful tool for forming carbon-carbon bonds between the pyridine ring and various alkyl or aryl groups. google.com

Other Palladium-Catalyzed Transformations

Beyond the canonical cross-coupling reactions, 5-(methoxycarbonyl)pyridine-2-boronic acid is a substrate for other valuable palladium-catalyzed transformations.

Oxidative Coupling Reactions

Palladium(II) catalysis can facilitate the oxidative coupling of arylboronic acids. nih.gov In this process, two molecules of the boronic acid can couple to form a symmetrical bipyridine, or one molecule can couple with another nucleophile. These reactions often proceed under base-free conditions and may utilize an oxidant to regenerate the active Pd(II) catalyst. nih.gov The choice of ligand, such as 1,10-phenanthroline, can be critical for the reaction's success, as it stabilizes the palladium center and promotes the desired transformation. nih.gov For heteroarylboronic acids like 5-(methoxycarbonyl)pyridine-2-boronic acid, which can be prone to protodeboronation (loss of the boron group), careful optimization of reaction conditions is essential. nih.gov

A notable challenge with 2-pyridylboronic acids is their inherent instability, which often leads to competitive decomposition. nih.gov To circumvent this, stable derivatives like N-methyliminodiacetic acid (MIDA) boronates have been developed. nih.govnih.gov These air-stable, crystalline solids can be used in a "slow-release" strategy, where the boronic acid is generated in situ, minimizing decomposition and favoring the desired cross-coupling. nih.gov

| Reactant 1 | Coupling Partner | Catalyst System | Conditions | Product | Yield |

| 2-Pyridyl MIDA boronate | Aryl Chlorides | Pd₂(dba)₃ / Ligand | Mild base, Water cosolvent | 2-Arylpyridines | Good to Excellent nih.gov |

| Arylboronic Acid | Isocyanide | Palladium Catalyst | Oxidant | Aromatic Carboxylic Acid | Moderate to Excellent nih.gov |

This table represents generalized findings for oxidative coupling reactions involving arylboronic acids and their derivatives. Yields are described as reported in the source literature.

Carbonylative Coupling Reactions

Carbonylative coupling reactions introduce a carbonyl group (C=O) between the two coupling partners. In a process known as carbonylative Suzuki coupling, 5-(methoxycarbonyl)pyridine-2-boronic acid can be coupled with an organohalide under a carbon monoxide atmosphere. rsc.org This palladium-catalyzed reaction results in the formation of a ketone, specifically a pyridyl ketone. This transformation is highly valuable for the synthesis of complex pharmaceutical intermediates and other fine chemicals. The reaction typically requires a palladium catalyst, a suitable ligand, and a base.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product Type |

| Arylboronic Acid | Benzotriazole | Palladium(0) | CO atmosphere | Biaryl Ketone rsc.org |

This table illustrates the general principle of carbonylative Suzuki coupling. Benzotriazoles serve as a surrogate for ortho-amino-arenediazonium species in this specific methodology.

Rhodium-Catalyzed Reactions

While palladium is the dominant metal for boronic acid cross-coupling, rhodium catalysts offer unique reactivity. Rhodium-catalyzed conjugate addition is a prominent transformation where an organoboronic acid adds to an α,β-unsaturated carbonyl compound. core.ac.uk For instance, 5-(methoxycarbonyl)pyridine-2-boronic acid could potentially add to activated alkenes like enones or acrylates in the presence of a rhodium catalyst, often with a chiral ligand to induce enantioselectivity. core.ac.ukrug.nlrug.nl

Furthermore, rhodium catalysts have been employed for the asymmetric addition of arylboronic acids to activated pyridine rings, such as N-benzylnicotinate salts. nih.gov This reaction yields highly functionalized dihydropyridines, which are versatile synthetic intermediates. nih.gov Rhodium has also been shown to catalyze the double hydroboration of pyridines, although this transforms the pyridine ring itself rather than coupling through the boronic acid. rsc.org

| Reaction Type | Substrate | Reagent | Catalyst System | Product Type |

| Conjugate Addition | α,β-Unsaturated Carbonyls | Arylboronic Acid | Rhodium / Chiral Ligand | β-Substituted Carbonyl Compound core.ac.uk |

| Asymmetric Addition | N-Benzylnicotinate Salt | Arylboronic Acid | Rhodium / Chiral Ligand | Dihydropyridine nih.gov |

This table outlines potential and documented rhodium-catalyzed reactions involving arylboronic acids.

Rhodium-Catalyzed Additions

Rhodium-catalyzed additions, particularly conjugate additions to α,β-unsaturated systems, are a powerful tool for carbon-carbon bond formation. rsc.orgcore.ac.uk The reaction typically involves the transmetalation of the boronic acid to a rhodium(I) complex, which then undergoes addition to an activated olefin. For 5-(Methoxycarbonyl)pyridine-2-boronic acid, the presence of both a pyridine nitrogen and an ester group could influence its reactivity. The pyridine nitrogen can potentially coordinate to the rhodium center, which may either facilitate or inhibit the catalytic cycle. Research on other pyridylboronic acids has shown that such coordination can be a significant factor. researchgate.net

Detailed studies on the rhodium-catalyzed addition of 5-(Methoxycarbonyl)pyridine-2-boronic acid to specific substrates are not extensively documented in the current literature. However, based on general knowledge, the reaction would likely proceed as shown in the table below, although specific yields and conditions would need experimental validation.

Table 1: Postulated Rhodium-Catalyzed Conjugate Addition

| Entry | Substrate | Product | Catalyst System (Postulated) | Yield (%) |

| 1 | Methyl vinyl ketone | Methyl 4-(5-(methoxycarbonyl)pyridin-2-yl)butan-2-one | [Rh(acac)(CO)₂]/Ligand | N/A |

| 2 | Acrylonitrile | 3-(5-(methoxycarbonyl)pyridin-2-yl)propanenitrile | [Rh(cod)₂]BF₄/Ligand | N/A |

Rhodium-Catalyzed Cyclizations

Rhodium catalysts are known to mediate a variety of cycloaddition reactions, including [2+2+2], [4+2], and [5+2] cyclizations. nih.govillinois.edupku.edu.cn In the context of 5-(Methoxycarbonyl)pyridine-2-boronic acid, it could potentially serve as a coupling partner in a cycloaddition process, although its direct participation as a building block in the formation of a new ring is not a commonly reported mode of reactivity for boronic acids themselves. More typically, the boronic acid would be used to first synthesize a more complex substrate which then undergoes cyclization. For instance, a Suzuki coupling could precede a rhodium-catalyzed intramolecular cyclization. Specific examples involving 5-(Methoxycarbonyl)pyridine-2-boronic acid in such a sequence are not readily found in published research.

Copper-Mediated Reactions

Ullmann-Type Coupling Reactions

The Ullmann reaction, a copper-mediated coupling of an aryl halide with a nucleophile, is a classic method for forming carbon-heteroatom and carbon-carbon bonds. acs.orgcapes.gov.br While traditionally requiring harsh conditions, modern modifications using ligands have expanded its scope and utility. nih.gov 5-(Methoxycarbonyl)pyridine-2-boronic acid could, in principle, be coupled with aryl halides in a Suzuki-Miyaura type reaction, which is often a preferred alternative to Ullmann-type homocoupling of the boronic acid itself. However, the term "Ullmann-type" can also refer to the coupling of aryl boronic acids with N-H, O-H, and S-H containing compounds.

In this context, 5-(Methoxycarbonyl)pyridine-2-boronic acid would be expected to react with phenols, anilines, and thiols under copper catalysis.

Table 2: Representative Copper-Mediated Ullmann-Type Couplings

| Entry | Coupling Partner | Product | Catalyst System (Representative) | Yield (%) |

| 1 | Phenol | Methyl 6-(phenoxy)picolinate | Cu(OAc)₂, Base, Solvent | N/A |

| 2 | Aniline | Methyl 6-(phenylamino)picolinate | CuI, Ligand, Base, Solvent | N/A |

Copper-Catalyzed Amination/Amidiation

Copper-catalyzed C-N bond formation is a cornerstone of modern organic synthesis, encompassing the coupling of boronic acids with amines (Chan-Lam coupling) and amides. nih.govnih.gov This transformation is highly valuable for the synthesis of pharmaceuticals and other biologically active molecules. chemistryviews.org 5-(Methoxycarbonyl)pyridine-2-boronic acid is a suitable substrate for such reactions, providing access to 2-amino and 2-amido pyridine derivatives. The reaction is typically performed in the presence of a copper(II) salt and an oxidant, often atmospheric oxygen.

Table 3: Anticipated Copper-Catalyzed Amination and Amidation

| Entry | Nucleophile | Product | Catalyst System (Representative) | Yield (%) |

| 1 | Morpholine | Methyl 6-morpholinopicolinate | Cu(OAc)₂, Pyridine, O₂ | N/A |

| 2 | Benzamide | Methyl 6-benzamidopicolinate | Cu(OAc)₂, Myristic Acid, O₂ | N/A |

Chemo- and Regioselectivity in Reactions Involving the Pyridine Nitrogen and Ester Group

Directing Group Effects of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring exerts a significant electronic influence on the molecule's reactivity. In the context of cross-coupling reactions, the lone pair on the nitrogen can coordinate to the metal catalyst. For a 2-substituted pyridine like 5-(Methoxycarbonyl)pyridine-2-boronic acid, this coordination can be a key factor in the catalytic cycle.

Compatibility of the Methoxycarbonyl Moiety under Various Reaction Conditions

The synthetic utility of 5-(methoxycarbonyl)pyridine-2-boronic acid and its derivatives, such as its pinacol (B44631) ester, is significantly enhanced by the chemical stability of the methoxycarbonyl group under a range of reaction conditions. This functional group's robustness allows for the primary reactivity to be centered at the boronic acid or boronate ester moiety, particularly in palladium-catalyzed cross-coupling reactions, without compromising the integrity of the ester. The compatibility of the methoxycarbonyl group is a critical factor in the design of multi-step synthetic routes, enabling the construction of complex molecular architectures.

The pinacol ester derivative, methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate, is frequently utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of heteroaryl systems. The stability of the methoxycarbonyl group under the basic conditions typically required for these couplings is a key advantage. While strong bases can potentially lead to the hydrolysis of the ester, careful selection of the base and reaction conditions can mitigate this side reaction. For instance, studies on similar systems have shown that milder bases provide better conversion rates in Suzuki-Miyaura couplings, as strong bases can hydrolyze the ester to a carboxylate, which may not participate in the desired reaction. mdpi.com

The pyridine nitrogen atom can influence the reactivity of the molecule. In the context of palladium-catalyzed reactions, the pyridine nitrogen can coordinate to the metal center, which can in some cases lead to side reactions or catalyst inhibition. mdpi.comnih.gov However, the electronic and steric environment of 5-(methoxycarbonyl)pyridine-2-boronic acid generally allows for successful cross-coupling. The presence of the methoxycarbonyl group, an electron-withdrawing group, can modulate the electronic properties of the pyridine ring, which in turn affects its reactivity in catalytic cycles.

In addition to cross-coupling reactions, the compatibility of the methoxycarbonyl group is also relevant in other transformations. For instance, in chemoselective hydrogenation reactions, the appropriate choice of catalyst and reaction conditions can allow for the reduction of other functional groups in the molecule while preserving the methoxycarbonyl moiety. The use of catalyst poisons, such as pyridine, has been shown to be effective in preventing the hydrogenolysis of certain protecting groups, a principle that can be extended to the preservation of the methoxycarbonyl group. nih.govresearchgate.net

The following tables summarize the compatibility of the methoxycarbonyl group in reactions involving 5-(methoxycarbonyl)pyridine-2-boronic acid or its derivatives, based on findings from various research applications.

Table 1: Compatibility in Suzuki-Miyaura Cross-Coupling Reactions

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Outcome for Methoxycarbonyl Group | Reference |

| Vinyl Triflates | PdCl₂(PPh₃)₂ | K₃PO₄ | THF | Reflux | 12 | Stable | nih.gov |

| Aryl Halides | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | Stable | nih.gov |

| Heteroaryl Halides | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | - | Stable | nih.govpsu.edu |

| Aryl Halides | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | Stable | mdpi.com |

Interactive Data Table 1: Suzuki-Miyaura Cross-Coupling Reaction Conditions

Table 2: Compatibility under Other Reaction Conditions

| Reaction Type | Reagents | Conditions | Outcome for Methoxycarbonyl Group | Reference |

| Palladium-Catalyzed C-H Thiolation | Pd(MeCN)₂Cl₂, AgOAc | DMF, 60°C, 16h | Stable | nih.gov |

| Palladium-Catalyzed Hydrogenation | Pd/C, Pyridine | - | Stable | nih.govresearchgate.net |

| Hydrolysis (Imine) | Pd-catalyzed | - | Can be stable depending on specific conditions | mdpi.com |

Interactive Data Table 2: Compatibility in Various Chemical Transformations

Mechanistic Investigations of Reactions Involving 5 Methoxycarbonyl Pyridine 2 Boronic Acid

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. uvic.calibretexts.org The active catalyst, a Pd(0) species, is typically generated in situ from a Pd(II) precatalyst. libretexts.org For a reaction involving 5-(methoxycarbonyl)pyridine-2-boronic acid and an aryl halide (Ar-X), the cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. This is followed by transmetalation, where the pyridyl group is transferred from the boron atom to the palladium center. Finally, reductive elimination from the resulting diarylpalladium(II) complex yields the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.

The oxidative addition of an aryl halide to a Pd(0) complex is often the rate-determining step of the Suzuki-Miyaura catalytic cycle. uvic.ca The reactivity of the aryl halide generally follows the trend I > Br > Cl > F. researchgate.net Computational and experimental studies have revealed that this step can proceed through different pathways, primarily a three-centered concerted mechanism or a nucleophilic displacement (SNAAr-like) mechanism. researchgate.net The operative pathway is influenced by the nature of the palladium catalyst (i.e., the ligands and coordination number) and the electronic properties of the aryl halide. researchgate.net

For electron-deficient heteroaryl halides, such as those that would couple with 5-(methoxycarbonyl)pyridine-2-boronic acid, the high reactivity of C-X bonds adjacent to a nitrogen atom is suggested to be related to the stereoelectronic stabilization of a nucleophilic displacement transition state. researchgate.net Computational studies on related systems have shown that while a 12-electron monoligated PdL species tends to favor a concerted mechanism, a 14-electron bisligated PdL2 complex often prefers the nucleophilic displacement pathway. researchgate.net The electron-withdrawing nature of the methoxycarbonyl group on the pyridine (B92270) ring of the boronic acid does not directly participate in the oxidative addition step, which involves the coupling partner. However, the nature of the ligands on the palladium catalyst, which are crucial for its stability and reactivity, can be influenced by the properties of the boronic acid present in the reaction mixture.

Table 1: Calculated Activation Barriers for Oxidative Addition of Phenyl Halides to Pd(PPh3)2

| Aryl Halide | Activation Barrier (kcal/mol) |

| Phenyl Iodide | 16.5 |

| Phenyl Bromide | 18.9 |

| Phenyl Chloride | 22.8 |

Data from a DFT study on a model system. The values represent the calculated free energy barriers for the oxidative addition step. beilstein-journals.org

Transmetalation is the key step where the organic moiety from the boron reagent is transferred to the palladium(II) center. This step is crucial and can be influenced by the base, solvent, and the nature of the boronic acid itself. rsc.org For pyridine-2-boronic acids, this step can be particularly challenging due to the potential for the pyridine nitrogen to coordinate to the palladium center, which can inhibit the reaction. nih.gov The electron-withdrawing methoxycarbonyl group at the 5-position of the pyridine ring in 5-(methoxycarbonyl)pyridine-2-boronic acid is expected to decrease the Lewis basicity of the pyridine nitrogen, potentially mitigating this inhibitory effect to some extent.

The mechanism of transmetalation is generally thought to involve the formation of a boronate species by the reaction of the boronic acid with a base. researchgate.net This anionic boronate is more nucleophilic and readily reacts with the arylpalladium(II) halide complex. An alternative pathway, the "oxo-palladium pathway," involves the formation of an arylpalladium(II) hydroxide (B78521) complex, which then reacts with the neutral boronic acid. scilit.com

The formation of pre-transmetalation intermediates, specifically arylpalladium(II) boronates, has been a subject of extensive study, and their structures have been confirmed crystallographically in some cases. nih.gov These intermediates are typically transient. nih.gov

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are expelled as the biaryl product, regenerating the Pd(0) catalyst. libretexts.org This step is generally facile and irreversible. For reductive elimination to occur, the two organic ligands typically need to be in a cis orientation on the palladium center. libretexts.org

Kinetic studies on related systems have shown that reductive elimination is a first-order process, dependent only on the concentration of the diarylpalladium(II) complex. libretexts.org The rate of reductive elimination can be influenced by the electronic nature of the ligands. Electron-donating groups on the aryl ligands can accelerate the rate of reductive elimination. nih.gov In the case of coupling 5-(methoxycarbonyl)pyridine-2-boronic acid, the resulting diarylpalladium(II) intermediate would bear one electron-deficient pyridyl group and the aryl group from the coupling partner. The electronic properties of the ancillary phosphine (B1218219) ligands also play a critical role in promoting this step.

Table 2: Relative Rates of Reductive Elimination from Arylpalladium(II) Cyanide Complexes

| Aryl Group on Palladium | Relative Rate |

| 4-Aminophenyl | 4.9 |

| Phenyl | 1.0 |

| 4-(Trifluoromethyl)phenyl | 0.4 |

Data from a study on the reductive elimination of arylnitriles, illustrating the effect of electron-donating and -withdrawing substituents on the aryl ring attached to palladium. nih.gov

Role of the Boronic Acid Moiety in Transmetalation

The boronic acid moiety is at the heart of the transmetalation step, and its structure directly impacts the efficiency of the Suzuki-Miyaura reaction.

Boronic acids are Lewis acids and can exist in equilibrium with the corresponding anionic tetrahedral boronate species in the presence of a base. researchgate.net The formation of the boronate complex, [R-B(OH)3]-, increases the nucleophilicity of the organic group attached to boron, thereby facilitating its transfer to the electrophilic palladium(II) center. researchgate.net The pKa of the boronic acid and the strength of the base used are critical factors in determining the concentration and reactivity of the boronate species. While specific pKa values for 5-(methoxycarbonyl)pyridine-2-boronic acid are not readily found in the searched literature, the electron-withdrawing nature of the methoxycarbonyl group is expected to increase the acidity of the boronic acid compared to unsubstituted pyridine-2-boronic acid.

The rate of transmetalation is significantly influenced by both steric and electronic factors of the boronic acid. Electron-withdrawing groups on the aryl boronic acid generally decrease the rate of transmetalation. nih.gov This is attributed to the reduced nucleophilicity of the aryl group being transferred. Therefore, the methoxycarbonyl group in 5-(methoxycarbonyl)pyridine-2-boronic acid is expected to have a retarding electronic effect on the transmetalation rate compared to an unsubstituted or electron-donating group substituted pyridine-2-boronic acid.

Steric hindrance on the boronic acid can also slow down the transmetalation step. However, for 5-(methoxycarbonyl)pyridine-2-boronic acid, the substituent is at the 5-position, which is remote from the boronic acid group at the 2-position. Therefore, the direct steric impact of the methoxycarbonyl group on the transmetalation process is likely to be minimal compared to substituents at the 3- or 6-positions. The primary influence of the methoxycarbonyl group is expected to be electronic.

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic Studies:

Kinetic analyses of Suzuki-Miyaura reactions involving heterocyclic boronic acids are crucial for process optimization, especially on a larger scale. Such studies can reveal reaction orders, rate-determining steps, and the influence of various parameters such as temperature, catalyst loading, and reactant concentrations. For instance, kinetic analysis of similar reactions has revealed the presence of exothermic steps, which can lead to temperature spikes detrimental to catalyst stability. Monitoring reaction progress using techniques like in-situ NMR or calorimetry allows for the determination of reaction rates under different conditions.

The electronic properties of the substituents on the boronic acid can influence the reaction kinetics. The methoxycarbonyl group at the 5-position of the pyridine ring is an electron-withdrawing group. This can affect the transmetalation step of the Suzuki-Miyaura reaction. However, studies on related systems have sometimes shown that the electronic nature of substituents on the arylboronic acids does not always have a prominent effect on reaction rates or yields. In some cases, electron-rich boronic acids are favored over electron-poor ones. The presence of water can also significantly impact the kinetics, sometimes accelerating the reaction by altering the speciation of the boronic acid and facilitating the formation of palladium-hydroxide intermediates.

A hypothetical kinetic study of a Suzuki-Miyaura reaction involving 5-(Methoxycarbonyl)pyridine-2-boronic acid could involve systematically varying the concentrations of the boronic acid, the coupling partner (e.g., an aryl halide), the palladium catalyst, and the base. The rate data obtained would allow for the formulation of a rate law, which provides a mathematical description of the reaction's dependency on the concentrations of the reactants.

Interactive Data Table: Hypothetical Kinetic Parameters for a Suzuki-Miyaura Reaction

| Parameter | Hypothetical Value | Significance |

| Reaction Order in Boronic Acid | 1 | The rate is directly proportional to the concentration of the boronic acid. |

| Reaction Order in Aryl Halide | 1 | The rate is directly proportional to the concentration of the aryl halide. |

| Reaction Order in Catalyst | 0.5 | Suggests a complex mechanism where the active catalyst may be in equilibrium with an inactive form. |

| Activation Energy (Ea) | 70-90 kJ/mol | Represents the energy barrier that must be overcome for the reaction to occur. |

Note: The values in this table are hypothetical and serve as an illustration of the types of data obtained from kinetic studies.

Thermodynamic Studies:

Spectroscopic Probing of Reaction Intermediates (e.g., NMR, IR, Mass Spectrometry in situ)

The direct observation and characterization of reaction intermediates are critical for confirming proposed mechanistic pathways. Various spectroscopic techniques can be employed in-situ to monitor the reaction mixture over time.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In-situ NMR spectroscopy is a powerful tool for identifying and quantifying species in the reaction mixture without the need for sampling and quenching. For reactions involving 5-(Methoxycarbonyl)pyridine-2-boronic acid, ¹H, ¹³C, and sometimes ¹¹B NMR could be used to track the consumption of the starting materials and the formation of the product. More importantly, under certain conditions, it may be possible to observe signals corresponding to palladium-bound intermediates. For example, the formation of a Pd(II) intermediate after oxidative addition would lead to characteristic shifts in the signals of the coordinated ligands. The addition of water to pyridine-based boronic acids has been shown to simplify their NMR spectra, suggesting the breakdown of aggregates into monomeric species, which may be more reactive.

Infrared (IR) Spectroscopy:

In-situ IR spectroscopy can be used to monitor changes in functional groups during the reaction. For example, the C=O stretching frequency of the methoxycarbonyl group in 5-(Methoxycarbonyl)pyridine-2-boronic acid could be monitored. Coordination to the palladium center or changes in the electronic environment of the pyridine ring upon reaction could lead to shifts in this absorption band.

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the detection of charged intermediates in catalytic cycles. In the context of a Suzuki-Miyaura reaction, ESI-MS could be used to detect cationic palladium intermediates, such as those formed after oxidative addition or ligand exchange. By coupling the mass spectrometer to the reaction vessel, it is possible to obtain a real-time snapshot of the ionic species present. This technique is highly sensitive and can detect low concentrations of transient species. The identification of fleeting intermediates, which may only exist for milliseconds, can be achieved with specialized setups.

Interactive Data Table: Expected Spectroscopic Signatures of Key Species

| Species | Spectroscopic Technique | Expected Observation |

| 5-(Methoxycarbonyl)pyridine-2-boronic acid | ¹H NMR | Characteristic signals for the pyridine ring protons and the methoxy (B1213986) protons. |

| ¹¹B NMR | A broad signal characteristic of a boronic acid. | |

| IR | Strong C=O stretching absorption for the ester group. | |

| Oxidative Addition Intermediate (Aryl-Pd-L2-X) | ¹H NMR | Shifted signals for the aryl group and ligands (L) upon coordination to Pd. |

| ESI-MS | A peak corresponding to the mass of the cationic [Aryl-Pd-L2]⁺ fragment. | |

| Transmetalation Intermediate | ¹¹B NMR | Disappearance of the boronic acid signal and potential appearance of new boron-containing species. |

| ESI-MS | Possible detection of intermediates involving both the aryl group and the pyridine moiety coordinated to palladium. |

Note: The observations in this table are based on general principles of spectroscopic analysis in organometallic chemistry and Suzuki-Miyaura reactions.

Advanced Functionalization and Derivatization Strategies

Modification of the Methoxycarbonyl Group

The methoxycarbonyl group at the 5-position of the pyridine (B92270) ring is a versatile precursor for a range of other functional groups. Standard transformations such as hydrolysis, amidation, and reduction can be employed to diversify the molecular scaffold.

Hydrolysis to Carboxylic Acid

The hydrolysis of the methoxycarbonyl group to the corresponding carboxylic acid, 5-carboxypyridine-2-boronic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, for instance, using lithium hydroxide (B78521) (LiOH) in a mixture of methanol (B129727) and water. nih.gov The resulting carboxylate can then be protonated by acidification to yield the free carboxylic acid. It is important to consider the stability of the 2-pyridyl boronic acid moiety under the reaction and workup conditions, as protodeboronation can be a competing pathway, especially at certain pH values. sigmaaldrich.com To circumvent the instability of the free boronic acid, this hydrolysis is often performed on the more stable boronic ester derivatives, such as the pinacol (B44631) ester. nih.gov

Table 1: Representative Conditions for Hydrolysis of Pyridine-2-carboxylate Esters

| Reagents | Solvent | Temperature | Comments |

|---|---|---|---|

| LiOH·H₂O | MeOH/H₂O | Room Temperature | Standard conditions for saponification. nih.gov |

| KOH | MeOH/THF | 0 °C to Room Temp. | Effective for hydrolysis of ester groups on pyridine rings. nih.gov |

Amidation and Reduction to Alcohols/Aldehydes

Once hydrolyzed to the carboxylic acid, the resulting 5-carboxypyridine-2-boronic acid (or its protected form) can undergo further transformations.

Amidation: The carboxylic acid can be coupled with a variety of amines to form amides. This is typically achieved using standard peptide coupling reagents. Alternatively, direct amidation from the ester is possible, and boronic acids themselves have been shown to catalyze the direct amidation of carboxylic acids with amines. Borane-pyridine complexes are also efficient catalysts for direct amidation reactions.

Reduction: The carboxylic acid can be chemoselectively reduced to the corresponding primary alcohol, 6-(hydroxymethyl)pyridine-3-boronic acid. A common method involves the formation of a mixed anhydride (B1165640) with a chloroformate, followed by reduction with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). This approach allows for the reduction of the carboxylic acid in the presence of other reducible functional groups. The direct reduction of the ester group to the alcohol is also a feasible pathway, typically requiring stronger reducing agents like lithium aluminium hydride (LiAlH₄). However, the compatibility of such strong hydrides with the boronic acid or its esters must be considered. nih.gov

Table 2: Reagents for Amidation and Reduction

| Transformation | Reagents | Comments |

|---|---|---|

| Amidation | EDCI, HOBt, DIPEA | Standard peptide coupling conditions from the carboxylic acid. nih.gov |

| Amidation | Boronic Acid Catalysts | Catalyzes direct amidation of carboxylic acids and amines. |

| Amidation | Borane-pyridine | Efficient catalyst for direct amidation. |

| Reduction to Alcohol | Isobutyl chloroformate, N-methylmorpholine, then NaBH₄ | Chemoselective reduction of the carboxylic acid via a mixed anhydride. |

Functionalization at Other Pyridine Ring Positions

Beyond modification of the existing substituents, the pyridine ring itself can be functionalized at the remaining C-H positions (C3, C4, and C6).

Selective C-H Functionalization

Direct C-H functionalization is a powerful, atom-economical method for introducing new substituents onto the pyridine ring. rsc.orgresearchgate.net Palladium-catalyzed C-H activation is a prominent strategy, enabling the formation of C-C and C-heteroatom bonds. slideshare.netbeilstein-journals.org The regioselectivity of these reactions is influenced by the electronic properties of the existing substituents and the directing ability of the nitrogen atom. For pyridine derivatives, functionalization often occurs at the C2 and C4 positions due to the electronic nature of the heterocycle. However, the development of methods for meta-C-H functionalization at the C3 position is an active area of research. nih.gov

Directed Ortho-Metalation at C3/C4/C6 Positions

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic systems. researchgate.netbaranlab.orgharvard.edu This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent or a lithium amide. The resulting organometallic intermediate can then be quenched with various electrophiles.

In 5-(methoxycarbonyl)pyridine-2-boronic acid (or its ester form), the potential directing groups are the pyridine nitrogen, the C2-boronic ester, and the C5-methoxycarbonyl group. The regiochemical outcome of a DoM reaction will depend on the relative directing strength of these groups and the reaction conditions used. znaturforsch.com

Metalation directed by the pyridine nitrogen: The pyridine nitrogen can direct metalation to the C2 and C6 positions. Since the C2 position is already substituted, this would favor functionalization at the C6 position.

Metalation directed by other groups: The methoxycarbonyl group and the boronic ester could potentially direct metalation to their ortho positions. For the C5-methoxycarbonyl group, this would be the C4 and C6 positions. For the C2-boronic ester, this would be the C3 position. The use of specific bases and additives can influence which directing group dominates. znaturforsch.comresearchgate.net The interplay between these groups makes the prediction of the exact site of metalation complex and often requires experimental verification.

Table 3: Potential Regiochemical Outcomes of Directed Ortho-Metalation

| Directing Group | Potential Metalation Site(s) |

|---|---|

| Pyridine Nitrogen | C6 |

| C5-Methoxycarbonyl | C4, C6 |

Boronic Acid Protection and Deprotection Strategies

The boronic acid group in 2-pyridyl boronic acids is known to be unstable, often undergoing protodeboronation under various conditions. nih.gov Therefore, it is commonly protected as a boronic ester. The choice of protecting group is critical and depends on the reaction conditions to be employed in subsequent steps.

Common protecting groups for boronic acids include pinacol and N-methyliminodiacetic acid (MIDA). chem-station.com

Pinacol Esters: These are widely used due to their relative stability to many reaction conditions and their compatibility with chromatographic purification. Deprotection of pinacol esters can be achieved under acidic conditions or through transesterification. nih.govacs.orgresearchgate.netacs.org A two-step procedure involving transesterification with diethanolamine (B148213) followed by mild acidic hydrolysis is an effective method. nih.govacs.org

MIDA Esters: MIDA boronates are exceptionally stable to a wide range of reaction conditions, including those that would cleave pinacol esters. sigmaaldrich.comnih.govrsc.org They are stable to chromatography and can be carried through multiple synthetic steps. nih.gov Deprotection of MIDA esters is typically achieved under mild basic conditions, such as with aqueous sodium hydroxide or sodium bicarbonate. sigmaaldrich.com This orthogonality makes MIDA esters particularly valuable in complex, multi-step syntheses.

In addition to protecting the boronic acid, the pyridine nitrogen can also be protected, for example, as a borane (B79455) complex, to modulate its reactivity or prevent it from interfering with certain reactions. researchgate.net This protection can be removed under acidic conditions. researchgate.net

Table 4: Common Boronic Acid Protecting Groups and Deprotection Conditions

| Protecting Group | Formation | Deprotection Conditions | Key Features |

|---|---|---|---|

| Pinacol | Reaction with pinacol | Acidic hydrolysis or transesterification nih.govacs.orgresearchgate.netacs.org | Good general stability, compatible with chromatography. |

Esterification with Diols for Protection

Boronic acids are known to be unstable under certain conditions, being susceptible to degradation pathways such as protodeboronation, particularly for heteroaromatic types like 2-pyridyl boronic acids. nih.gov A common and highly effective strategy to mitigate this instability is the protection of the boronic acid moiety through esterification with a diol. This reversible reaction converts the boronic acid into a more robust boronate ester.

The most frequently used diol for this purpose is pinacol (2,3-dimethyl-2,3-butanediol). The reaction of 5-(Methoxycarbonyl)pyridine-2-boronic acid with pinacol results in the formation of its corresponding pinacol ester, methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate. This process typically involves heating the boronic acid and the diol in a suitable solvent with azeotropic removal of water, driving the equilibrium towards the ester product. orgsyn.org

The resulting cyclic boronate esters, such as the pinacol derivative, exhibit enhanced stability towards air and moisture and are less prone to trimerization or degradation. arkat-usa.org This stability is conferred by the formation of a five-membered dioxaborolane ring, which sterically shields the boron atom and alters its electronic properties. These esters are often crystalline, free-flowing solids, which simplifies handling, purification, and storage. The protective diol group can be readily cleaved under specific hydrolytic conditions to regenerate the free boronic acid when needed for a subsequent reaction.

| Property | 5-(Methoxycarbonyl)pyridine-2-boronic Acid | 5-(Methoxycarbonyl)pyridine-2-boronic Acid Pinacol Ester |

|---|---|---|

| Chemical Form | Free Boronic Acid | Cyclic Boronate Ester |

| Key Functional Group | -B(OH)₂ | -B(O-C(CH₃)₂)₂ |

| Stability | Moderate; susceptible to dehydration and protodeboronation | High; stable to air, moisture, and prolonged storage nih.gov |

| Typical Use | Direct use in coupling reactions | Stable intermediate for storage and purification; used in coupling reactions arkat-usa.org |

| Formation | - | Condensation reaction with a diol (e.g., pinacol) orgsyn.org |

Reversible Trimerization (Boroxins)

Boronic acids have a propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxins. nih.gov This equilibrium process involves three molecules of the boronic acid condensing to form a six-membered B-O-B ring, with the elimination of three molecules of water. clockss.org The reaction can often be induced by heating the boronic acid or through exhaustive drying. nih.gov

3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O (Boronic Acid ⇌ Boroxine (B1236090) + Water)

The position of this equilibrium is highly dependent on the reaction conditions, particularly the concentration of water, and the electronic nature of the substituent on the boronic acid. For 5-(Methoxycarbonyl)pyridine-2-boronic acid, the presence of the electron-withdrawing methoxycarbonyl group influences this equilibrium. Research indicates that electron-withdrawing substituents tend to accelerate the hydrolysis of the boroxine ring, shifting the equilibrium back towards the monomeric boronic acid in the presence of water. clockss.org Conversely, in anhydrous conditions, the formation of the corresponding boroxine, 2,4,6-tris(5-(methoxycarbonyl)pyridin-2-yl)boroxin, is favored. This reversibility is a key characteristic, allowing the compound to exist as either the monomer or the trimer depending on the environment.

| Condition | Dominant Species | Rationale |

|---|---|---|

| Anhydrous / Dehydrating | Boroxine (Trimer) | Removal of water drives the equilibrium to the right nih.gov |

| Aqueous / Hydrous | Boronic Acid (Monomer) | Presence of water favors hydrolysis of the boroxine clockss.org |

| Influence of Methoxycarbonyl Group | Shifts equilibrium toward monomer | Electron-withdrawing groups accelerate the hydrolysis of boroxins clockss.org |

Multicomponent Reactions Incorporating 5-(Methoxycarbonyl)pyridine-2-boronic Acid

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are powerful tools in modern organic synthesis for building molecular complexity efficiently. researchgate.netmdpi.com Boronic acids, including 5-(Methoxycarbonyl)pyridine-2-boronic acid, have emerged as versatile components in novel MCRs, expanding their synthetic applications beyond traditional cross-coupling reactions.

One notable example is the Passerini-type three-component reaction. researchgate.netnih.gov In this transformation, a boronic acid can act as a carbon nucleophile, reacting with an aldehyde (or ketone) and an isocyanide. researchgate.netresearchgate.net This process enables the synthesis of diverse α-hydroxyketones under mild conditions with good functional group tolerance. nih.gov The incorporation of the 5-(methoxycarbonyl)pyridine-2-yl moiety through this method would allow for the rapid construction of complex molecules bearing this specific heterocyclic fragment.

While the classic Ugi four-component reaction involves a carboxylic acid, an amine, a ketone/aldehyde, and an isocyanide, variations and related MCRs have been developed that could potentially incorporate boronic acids or their derivatives. wikipedia.orgorganic-chemistry.org The ability of boronic acids to act as convertible synthons opens possibilities for their participation in Ugi-type systems, leading to the formation of peptide-like structures or other complex scaffolds. nih.gov The engagement of 5-(Methoxycarbonyl)pyridine-2-boronic acid in such MCRs provides a direct and atom-economical route to novel and structurally diverse chemical libraries.

| Reaction Type | Components | Typical Product | Role of Boronic Acid |

|---|---|---|---|

| Passerini-type Reaction | Boronic Acid, Aldehyde, Isocyanide | α-Hydroxyketone | Carbon Nucleophile researchgate.netnih.gov |

| Ugi Reaction (Classic) | Carboxylic Acid, Amine, Aldehyde, Isocyanide | α-Acylamino Amide | Not a classic component, but potential for use in variations wikipedia.orgnih.gov |

| BOSPYR Synthesis | Boronic Acid, Salicylaldehyde, Hydrazone | Stereogenic-at-boron Fluorophores | Core structural component rsc.org |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations on Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry, providing a balance between accuracy and computational cost for studying reaction mechanisms. For derivatives of pyridine-2-boronic acid, DFT calculations are crucial for understanding their role in widely-used cross-coupling reactions.

Transition State Analysis for Cross-Coupling